4-Carboethoxy-4'-thiomorpholinomethyl benzophenone
Overview
Description
4-Carboethoxy-4’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C21H23NO3S It is a benzophenone derivative, which means it contains two benzene rings connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboethoxy-4’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone with thiomorpholine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzophenone is reacted with thiomorpholine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate thiomorpholinomethyl benzophenone.
Step 2: The intermediate is then reacted with ethyl chloroformate to introduce the carboethoxy group, resulting in the formation of 4-Carboethoxy-4’-thiomorpholinomethyl benzophenone.
Industrial Production Methods
In an industrial setting, the production of 4-Carboethoxy-4’-thiomorpholinomethyl benzophenone may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol.
Chemical Reactions Analysis
Types of Reactions
4-Carboethoxy-4’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiomorpholine ring to a thiol.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Nitrated, halogenated, or sulfonated derivatives of the original compound.
Scientific Research Applications
4-Carboethoxy-4’-thiomorpholinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Medicine: It is being investigated for its potential role in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Carboethoxy-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, its neuroprotective effects may be mediated through the inhibition of oxidative stress and the activation of signaling pathways that promote cell survival.
Comparison with Similar Compounds
4-Carboethoxy-4’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
- 4-Hydroxy-4’-methoxymethyl benzophenone
- 4-Amino-4’-methyl benzophenone
- 4-Chloro-4’-methyl benzophenone
Uniqueness
The presence of the thiomorpholine ring and the carboethoxy group in 4-Carboethoxy-4’-thiomorpholinomethyl benzophenone distinguishes it from other benzophenone derivatives. These functional groups confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-25-21(24)19-9-7-18(8-10-19)20(23)17-5-3-16(4-6-17)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIGICDPPNSPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642908 | |
Record name | Ethyl 4-{4-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-53-1 | |
Record name | Ethyl 4-[4-(4-thiomorpholinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{4-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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